molecular formula C8H9Cl2N5.ClH B218158 (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid CAS No. 104693-32-5

(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid

Cat. No. B218158
CAS RN: 104693-32-5
M. Wt: 318.4 g/mol
InChI Key: NCTKBYPUWBMEBQ-CDITXYPMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid, also known as troglitazone, is a synthetic compound that belongs to the thiazolidinedione class of drugs. Troglitazone has been studied extensively for its potential therapeutic effects in treating various diseases, including diabetes, cancer, and Alzheimer's disease.

Mechanism of Action

Troglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid leads to increased insulin sensitivity and improved glucose uptake in the liver, muscle, and adipose tissue. Troglitazone also has anti-inflammatory and anti-cancer effects, which are thought to be mediated through its effects on PPARγ.
Biochemical and Physiological Effects
Troglitazone has been found to have a number of biochemical and physiological effects. In diabetic patients, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease insulin resistance. Troglitazone has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In cancer cells, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid has been shown to inhibit cell proliferation and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid is that it has been extensively studied in both in vitro and in vivo models, making it a well-established tool for research. However, one limitation of (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid is that it has been associated with liver toxicity in some patients, which has led to its withdrawal from the market.

Future Directions

There are several future directions for research on (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid. One area of interest is in the development of new thiazolidinedione compounds that have improved efficacy and reduced toxicity compared to (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid. Another area of interest is in the use of (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid as a potential treatment for Alzheimer's disease, as it has been found to have neuroprotective effects in animal models. Finally, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid may also have potential as a therapeutic agent for other inflammatory and metabolic diseases.

Synthesis Methods

Troglitazone is synthesized through a multi-step process that involves the reaction of 5-bromo-2-hexanone with p-toluenesulfonic acid to form the intermediate compound, 5-bromo-2-hexanol. The intermediate compound is then reacted with 2,2-dimethyl-4-phenyl-1,3-dioxolane in the presence of a base to form the final product, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid.

Scientific Research Applications

Troglitazone has been studied extensively for its potential therapeutic effects in treating various diseases. In particular, (Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid has been found to have anti-diabetic, anti-cancer, and anti-inflammatory properties. Troglitazone has also been studied for its potential neuroprotective effects in treating Alzheimer's disease.

properties

CAS RN

104693-32-5

Product Name

(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid

Molecular Formula

C8H9Cl2N5.ClH

Molecular Weight

318.4 g/mol

IUPAC Name

(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid

InChI

InChI=1S/C19H26O4/c1-19(2)22-14-16(12-6-3-4-9-13-17(20)21)18(23-19)15-10-7-5-8-11-15/h3,5-8,10-11,16,18H,4,9,12-14H2,1-2H3,(H,20,21)/b6-3-/t16-,18-/m1/s1

InChI Key

NCTKBYPUWBMEBQ-CDITXYPMSA-N

Isomeric SMILES

CC1(OC[C@H]([C@H](O1)C2=CC=CC=C2)C/C=C\CCCC(=O)O)C

SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)CC=CCCCC(=O)O)C

Canonical SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)CC=CCCCC(=O)O)C

synonyms

7-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)heptenoic acid
7-DDPDHA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.